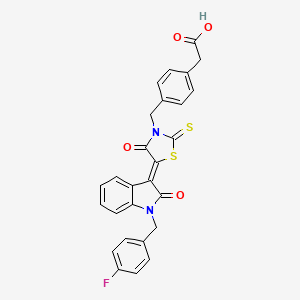

Cdk9-IN-23

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cdk9-IN-23 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a protein kinase involved in the regulation of transcription and cell cycle progression. CDK9, in complex with cyclin T1, forms the positive transcription elongation factor b (P-TEFb), which is crucial for the transcriptional elongation of genes essential for cell survival and proliferation. Inhibitors of CDK9, such as this compound, have gained significant attention due to their potential therapeutic applications in cancer treatment, particularly in targeting transcriptionally addicted cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cdk9-IN-23 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions, using reagents such as halides and amines.

Purification and Characterization: The final compound is purified using chromatographic techniques and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically includes:

Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized to maximize yield.

Use of Catalysts: Catalysts may be employed to enhance reaction rates and selectivity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cdk9-IN-23 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

Substitution: Substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Reagents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.

Substitution Reagents: Halides, amines, and other nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that may alter the compound’s biological activity and pharmacokinetic properties.

Scientific Research Applications

Cdk9-IN-23 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of CDK9 in cancer cell proliferation and survival. .

Transcriptional Regulation Studies: Researchers use this compound to investigate the mechanisms of transcriptional elongation and the regulation of gene expression.

Drug Development: The compound serves as a lead molecule for the development of new CDK9 inhibitors with improved efficacy and selectivity.

Biological Pathway Analysis: It is employed in studies to elucidate the pathways and molecular targets involved in CDK9-mediated transcriptional regulation.

Mechanism of Action

Cdk9-IN-23 exerts its effects by selectively inhibiting CDK9 activity. The mechanism involves:

Binding to CDK9: this compound binds to the active site of CDK9, preventing its interaction with cyclin T1 and subsequent formation of the P-TEFb complex.

Inhibition of RNA Polymerase II Phosphorylation: By inhibiting CDK9, this compound reduces the phosphorylation of RNA polymerase II, leading to a decrease in transcriptional elongation of target genes

Downregulation of Oncogenic Transcription Factors: The inhibition of CDK9 results in the downregulation of transcription factors such as MYC and MCL1, which are critical for cancer cell survival.

Comparison with Similar Compounds

Cdk9-IN-23 is compared with other CDK9 inhibitors to highlight its uniqueness:

Flavopiridol: An early CDK9 inhibitor with broad-spectrum activity against multiple CDKs.

MC180295: A highly potent and selective CDK9 inhibitor with preclinical efficacy in cancer models.

KB-0742: An orally bioavailable CDK9 inhibitor currently in clinical trials.

Similar Compounds

- Flavopiridol

- MC180295

- KB-0742

- Enitociclib

This compound stands out due to its high selectivity for CDK9 and its potential for therapeutic applications in transcriptionally addicted cancers.

Properties

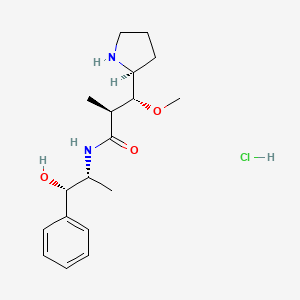

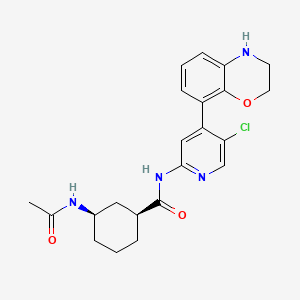

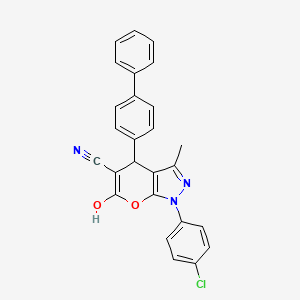

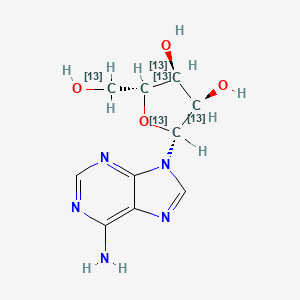

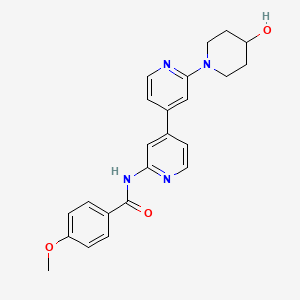

Molecular Formula |

C22H25ClN4O3 |

|---|---|

Molecular Weight |

428.9 g/mol |

IUPAC Name |

(1S,3R)-3-acetamido-N-[5-chloro-4-(3,4-dihydro-2H-1,4-benzoxazin-8-yl)pyridin-2-yl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C22H25ClN4O3/c1-13(28)26-15-5-2-4-14(10-15)22(29)27-20-11-17(18(23)12-25-20)16-6-3-7-19-21(16)30-9-8-24-19/h3,6-7,11-12,14-15,24H,2,4-5,8-10H2,1H3,(H,26,28)(H,25,27,29)/t14-,15+/m0/s1 |

InChI Key |

YQROLOUQERFVRA-LSDHHAIUSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1CCC[C@@H](C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl |

Canonical SMILES |

CC(=O)NC1CCCC(C1)C(=O)NC2=NC=C(C(=C2)C3=C4C(=CC=C3)NCCO4)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoranyl-2-[(3-phenylphenyl)amino]benzoic acid](/img/structure/B12387228.png)

![(2R,5R)-5-[6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387244.png)

![4-amino-1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12387250.png)

![2-chloro-4-[(3S)-8-[4-[4-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]piperazine-1-carbonyl]phenyl]-3-methyl-2,8-diazaspiro[4.5]decan-2-yl]benzonitrile](/img/structure/B12387255.png)